molecular formula C10H12F2O B1411503 3-Difluoromethyl-2,5-dimethylanisole CAS No. 1806277-85-9

3-Difluoromethyl-2,5-dimethylanisole

Cat. No.: B1411503
CAS No.: 1806277-85-9
M. Wt: 186.2 g/mol
InChI Key: RUUUOOFHZZVYCA-UHFFFAOYSA-N
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Description

3-Difluoromethyl-2,5-dimethylanisole is an organic compound characterized by the presence of a difluoromethyl group attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2,5-dimethylanisole using difluoromethylating agents such as S-(difluoromethyl)sulfonium salts under visible-light redox-catalyzed conditions . This reaction proceeds efficiently in the presence of a photocatalyst, delivering the desired product with high yield.

Industrial Production Methods

Industrial production of 3-Difluoromethyl-2,5-dimethylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-2,5-dimethylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the anisole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Difluoromethylated phenols.

    Reduction: Methylated anisoles.

    Substitution: Various substituted anisoles depending on the reagents used.

Scientific Research Applications

3-Difluoromethyl-2,5-dimethylanisole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a lead compound in drug discovery due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-2,5-dimethylanisole involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds . These properties contribute to its potential biological activities and effectiveness in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethyl-2,5-dimethylanisole is unique due to its specific substitution pattern on the anisole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(difluoromethyl)-3-methoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUUOOFHZZVYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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